

Introduction: Strategic Importance of 3-(Chloromethyl)isoquinoline

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Compound of Interest

Compound Name: 3-(Chloromethyl)isoquinoline

Cat. No.: B180528

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3-(Chloromethyl)isoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif found in numerous natural alkaloids like papaverine and berberine, it serves as a versatile building block for the synthesis of more complex molecules.^{[1][2]} Its strategic value lies in the reactive chloromethyl group attached to the C3 position of the isoquinoline core. This benzylic halide functionality provides a prime site for nucleophilic substitution, enabling chemists to introduce a wide array of functional groups and construct diverse molecular architectures. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and essential handling considerations, providing a foundational resource for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of **3-(Chloromethyl)isoquinoline** dictate its behavior in chemical reactions, its solubility in various solvent systems, and its required storage conditions. These parameters are essential for designing synthetic routes and developing robust analytical methods. The data presented below are compiled from predictive models and publicly available chemical databases.

Property	Value	Reference
IUPAC Name	3-(chloromethyl)isoquinoline	[3]
CAS Number	147937-36-8	[3][4][5]
Molecular Formula	C ₁₀ H ₈ ClN	[3][4][6]
Molecular Weight	177.63 g/mol	[3][4]
Appearance	Off-white to light yellow solid	[4]
Boiling Point	310.8 ± 17.0 °C (Predicted)	[4][6]
Density	1.229 ± 0.06 g/cm ³ (Predicted)	[4][6]
pKa	4.07 ± 0.30 (Predicted)	[4]
Monoisotopic Mass	177.0345270 Da	[3]

Solubility and Storage Profile

Based on the properties of the parent isoquinoline scaffold, **3-(Chloromethyl)isoquinoline** is expected to have low solubility in water but good solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[1][7] Due to the reactive nature of the chloromethyl group, the compound requires specific storage conditions to prevent degradation.

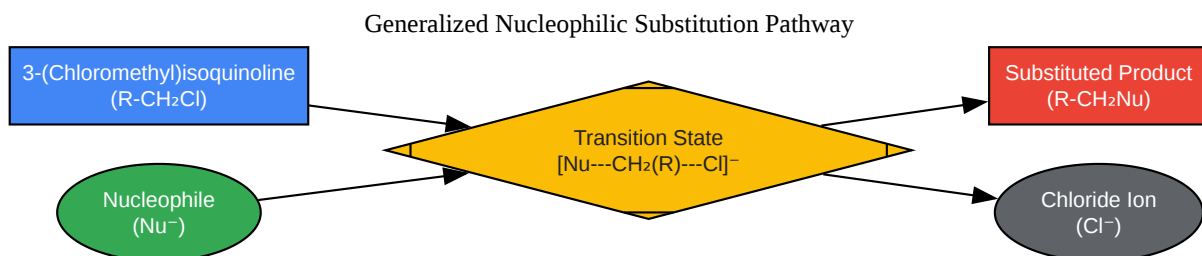
- Recommended Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. [4] This minimizes hydrolysis of the chloromethyl group and other potential side reactions.

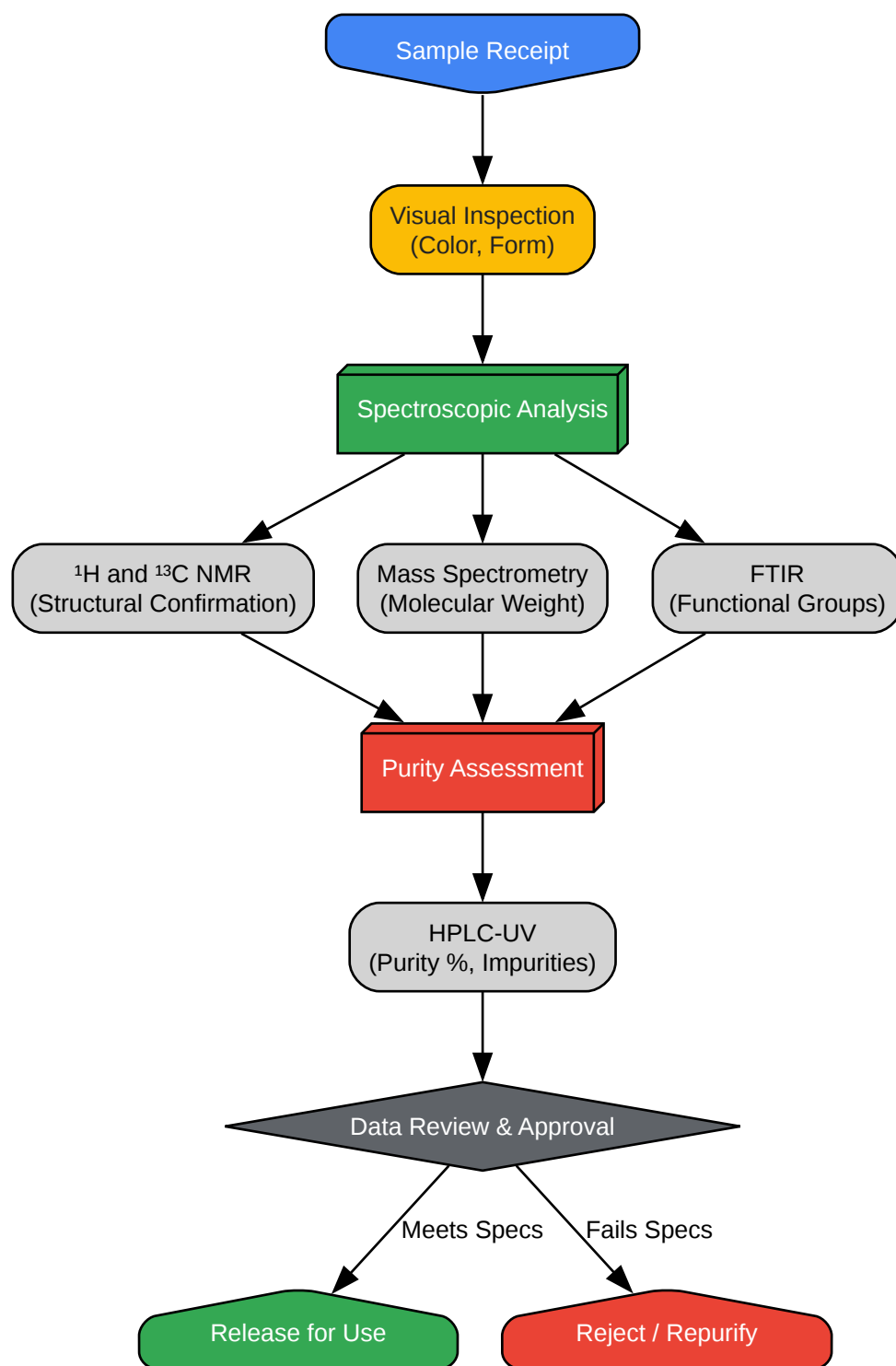
Chemical Structure and Reactivity

The chemical behavior of **3-(Chloromethyl)isoquinoline** is dominated by the interplay between the aromatic isoquinoline ring and the reactive chloromethyl substituent.

Caption: 2D structure of **3-(Chloromethyl)isoquinoline**.

The key to its utility is the C-Cl bond. As a benzylic chloride, the chlorine atom is a good leaving group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. This facilitates S_N2-type reactions, allowing for the straightforward introduction of amines, alcohols, thiols, cyanides, and other moieties.





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Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR Spectroscopy Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals:
 - Aromatic Protons: A complex multiplet pattern between 7.5 and 9.2 ppm, characteristic of the disubstituted isoquinoline ring system.
 - Chloromethyl Protons ($-\text{CH}_2\text{Cl}$): A sharp singlet expected around 4.8-5.0 ppm. The exact chemical shift is sensitive to solvent and concentration.
 - Note: Anomalous line broadening has been observed in the NMR spectra of some isoquinoline derivatives, potentially due to slow equilibria or trace impurities in the solvent. [8] Careful selection of high-purity NMR solvents is advised.

Mass Spectrometry (MS)

MS provides crucial information about molecular weight and elemental composition.

- Mass Spectrometry Protocol (LC-MS/ESI):
 - Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in a suitable solvent like acetonitrile or methanol.
 - Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
 - Expected Results:
 - Molecular Ion: In positive ion mode, expect a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 178.04.

- Isotopic Pattern: A characteristic isotopic pattern for a single chlorine atom (^{35}Cl and ^{37}Cl) should be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

- FTIR Spectroscopy Protocol (ATR):
 - Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
 - Acquisition: Collect the spectrum, typically over a range of 4000-400 cm^{-1} .
 - Expected Absorption Bands:
 - C-H Aromatic Stretch: $\sim 3050\text{-}3100\text{ cm}^{-1}$
 - C=C and C=N Aromatic Ring Stretch: $\sim 1500\text{-}1650\text{ cm}^{-1}$ [9] * C-H Out-of-Plane Bending: $\sim 750\text{-}900\text{ cm}^{-1}$
 - C-Cl Stretch: A moderate to strong band typically in the 600-800 cm^{-1} region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the compound and identifying any related impurities.

- Reverse-Phase HPLC Protocol:
 - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 1.0 mL/min.

- Detection: UV detector set to a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 280 nm).
- Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

3-(Chloromethyl)isoquinoline is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

GHS Hazard Identification: [3]* H315: Causes skin irritation. [3][10]* H319: Causes serious eye irritation. [3][10]* H335: May cause respiratory irritation. [3][10] Recommended Precautionary Measures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [11][12] Ensure safety showers and eyewash stations are readily accessible. [11]* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety goggles with side-shields or a face shield. [11] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [10][11] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator. [11][12]* Handling: Avoid breathing dust, fumes, or vapors. [4][11] Wash hands thoroughly after handling. [10] Do not eat, drink, or smoke in the work area. [10]* First Aid:
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * In Case of Skin Contact: Take off immediately all contaminated clothing and wash skin with plenty of soap and water. [12] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [10]

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